molecular formula C18H20N2O4 B2906224 N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide CAS No. 1210345-14-4

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2906224
CAS No.: 1210345-14-4
M. Wt: 328.368
InChI Key: IEGXHLXQGLHILZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a heterocyclic amide derivative characterized by:

  • A 3-methylisoxazole core, providing a five-membered heterocyclic ring with oxygen and nitrogen atoms.
  • A cyclopentanecarboxamide substituent linked via a methyl group, introducing conformational rigidity and hydrogen-bonding capability.

Properties

IUPAC Name

N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-18(12-3-1-2-4-12)19-11-14-10-16(24-20-14)13-5-6-15-17(9-13)23-8-7-22-15/h5-6,9-10,12H,1-4,7-8,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGXHLXQGLHILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C19H22N2O3C_{19}H_{22}N_{2}O_{3}, with a molecular weight of approximately 330.39 g/mol. The key functional groups include the isoxazole moiety and the cyclopentanecarboxamide structure, which are critical for its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity :
    • Compounds containing the isoxazole ring have been noted for their ability to inhibit specific enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. For instance, related compounds have demonstrated IC50 values ranging from 0.88 μM to 12 μM against PARP1, indicating their potential as anticancer agents .
  • Antioxidant Activity :
    • The presence of the dioxin structure suggests possible antioxidant properties, which can mitigate oxidative stress in cells. This activity is particularly relevant in the context of neurodegenerative diseases and cancer therapy.
  • Modulation of Signaling Pathways :
    • The compound may influence various signaling pathways involved in cell proliferation and apoptosis, although specific pathways remain to be fully elucidated.

Biological Activity Data

The following table summarizes relevant biological activity data for compounds related to this compound:

Compound NameCAS NumberIC50 (μM)Biological Activity
Compound 1557063-71-55.8PARP1 Inhibition
Compound 2573696-56-7~10Antioxidant
Compound 3445226-55-1>10Enzyme Inhibition

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

  • Cancer Therapy :
    • A study explored the efficacy of dioxin-containing compounds in inhibiting tumor growth in xenograft models. The results indicated that these compounds significantly reduced tumor size compared to controls, correlating with their PARP inhibition activity .
  • Neuroprotection :
    • Research into neuroprotective effects demonstrated that derivatives of dioxin structures can protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases.
  • Anti-inflammatory Effects :
    • Some studies have reported anti-inflammatory properties associated with similar chemical structures, indicating a broader range of therapeutic applications beyond oncology.

Scientific Research Applications

The compound 1-(2-(2-(Phenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in various scientific research applications. This article focuses on its potential uses in medicinal chemistry, particularly in drug development, and highlights relevant case studies and data.

Antimicrobial Activity

Research indicates that compounds similar to 1-(2-(2-(Phenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide may exhibit antimicrobial properties. Sulfonamides, in particular, have been known for their antibacterial effects. A study demonstrated that derivatives of sulfonamides showed significant activity against various bacterial strains, suggesting that this compound could be explored for its potential as an antimicrobial agent .

Anticancer Potential

The thiazole ring is often associated with anticancer activity. Compounds containing thiazole derivatives have been reported to inhibit tumor growth and induce apoptosis in cancer cells. A case study involving thiazole-based compounds highlighted their efficacy in targeting specific cancer pathways, which could be relevant for the development of new anticancer therapies utilizing 1-(2-(2-(Phenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide .

Enzyme Inhibition

The structural components of this compound suggest potential as an enzyme inhibitor. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate biosynthesis in bacteria and protozoa. This mechanism can be crucial for developing new treatments against resistant strains of pathogens .

Drug Delivery Systems

Research has explored the use of sulfonamide-containing compounds in targeted drug delivery systems. The ability to modify the pharmacokinetic properties of drugs through conjugation with such compounds can enhance their therapeutic efficacy while minimizing side effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various sulfonamide derivatives against gram-positive and gram-negative bacteria. The results indicated that modifications to the thiazole and piperidine structures significantly enhanced antibacterial activity compared to standard sulfonamides .

Case Study 2: Anticancer Activity

In vitro studies on thiazole derivatives demonstrated their ability to inhibit proliferation in several cancer cell lines. The compound's mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for anticancer drug development .

Case Study 3: Enzyme Inhibition Analysis

Research focused on the enzyme inhibition profile of sulfonamides revealed that compounds structurally similar to 1-(2-(2-(Phenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide effectively inhibited dihydropteroate synthase in laboratory assays, suggesting a promising avenue for further exploration in antibiotic development .

Data Tables

Application AreaKey FindingsReferences
Antimicrobial ActivitySignificant activity against bacterial strains
Anticancer PotentialInduced apoptosis in cancer cell lines
Enzyme InhibitionEffective inhibition of dihydropteroate synthase
Drug Delivery SystemsEnhanced pharmacokinetics through modification

Comparison with Similar Compounds

Isoxazole and Sulfonamide Derivatives

Compound 5f ():

  • Structure : Features a bis-sulfonamide group attached to a spiro-annulated cyclooctane isoxazoline and a 2,3-dihydrobenzo[b][1,4]dioxin.
  • Key Data :
    • Yield: 59% (method A).
    • Melting Point: 129–130 °C.
    • Purity: Confirmed via TLC (Rf = 0.22 in DCM).
  • Comparison: Unlike the target compound’s carboxamide group, 5f’s sulfonamide functionality may enhance metabolic stability but reduce membrane permeability.

1,3,4-Oxadiazole-Based Analogs

Compounds 18–21 ():

  • Structure : Replace the isoxazole with a 1,3,4-oxadiazole core while retaining the 2,3-dihydrobenzo[b][1,4]dioxin group. Substituents vary (e.g., thiomethoxy, trifluoromethyl, bromo).
  • Key Data :
    • Synthesis: Methods A/B with catalysts (e.g., 4B/pyridine).
    • Purity: 95–100% (HPLC).
    • Characterization: ¹H/¹³C NMR, ESI-MS.
  • The trifluoromethyl group in 19 enhances lipophilicity, while bromo in 21 offers a handle for further derivatization .

Pyrazole- and Acetamide-Substituted Oxadiazoles

CAS 1013785-74-4 () and CAS 923386-91-8 ():

  • Structures :
    • CAS 1013785-74-4 : Features a 1,5-dimethylpyrazole carboxamide substituent.
    • CAS 923386-91-8 : Includes a 4-isopropylphenyl acetamide group.
  • Key Data: Molecular Weights: 341.32 (CAS 1013785-74-4); 379.4 (CAS 923386-91-8).

Q & A

Q. What are the standard synthetic pathways for synthesizing N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Isoxazole ring formation : Cyclocondensation of nitrile oxides with alkynes under controlled temperatures (e.g., 60–80°C) .
  • Amide coupling : Activation of cyclopentanecarboxylic acid using coupling agents like HATU or EDC, followed by reaction with the isoxazole-methylamine intermediate under inert conditions .
  • Purification : Column chromatography (e.g., hexanes/EtOAC gradients) and recrystallization to achieve >95% purity .
    Key analytical techniques include HPLC for purity assessment and NMR for structural confirmation .

Q. How can researchers optimize reaction yields during synthesis?

  • Methodological Answer :
  • Parameter screening : Use Design of Experiments (DoE) to optimize temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation steps) .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) for steps like cyclization .
  • In-situ monitoring : Employ thin-layer chromatography (TLC) or inline FTIR to track intermediate formation and minimize side reactions .

Q. What spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks to confirm the isoxazole ring (δ 6.2–6.8 ppm), dihydrodioxin moiety (δ 4.3–4.5 ppm), and cyclopentane carboxamide (δ 1.5–2.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C19H21N2O4) with <3 ppm error .
  • X-ray crystallography : Resolve 3D conformation to identify potential hydrogen-bonding sites (e.g., amide NH to isoxazole oxygen) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., kinase domains). Focus on the dihydrodioxin moiety’s π-π stacking and the carboxamide’s hydrogen-bonding potential .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility .
  • QSAR models : Corrogate substituent effects (e.g., cyclopentane vs. cyclohexane) on bioactivity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in observed vs. predicted bioactivity data?

  • Methodological Answer :
  • Orthogonal assays : Validate enzyme inhibition (e.g., IC50) with cell-based viability assays (e.g., MTT) to rule out false positives from assay interference .
  • Metabolite profiling : Use LC-MS to identify off-target metabolites (e.g., hydrolyzed amide bonds) that may alter activity .
  • Crystallographic studies : Compare target-ligand co-crystal structures with docking poses to identify discrepancies in binding modes .

Q. How can reaction mechanisms for key synthetic steps be experimentally validated?

  • Methodological Answer :
  • Isotopic labeling : Introduce 18O or 13C in precursors (e.g., nitrile oxides) to track bond formation/cleavage via MS or NMR .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-limiting steps .
  • In-situ spectroscopy : Monitor intermediates via Raman or UV-Vis during isoxazole cyclization to confirm proposed intermediates .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose to pH 1–13 buffers, heat (40–60°C), and UV light. Analyze degradation products via LC-MS .
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify parent compound loss using HPLC-UV .
  • Microsomal stability : Use liver microsomes + NADPH to assess oxidative metabolism; identify metabolites via HRMS/MS .

Methodological Resources

  • Synthetic Protocols : Multi-step optimization guidelines from .
  • Analytical Workflows : NMR/HRMS parameters from .
  • Computational Tools : Docking/MD protocols from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.